![molecular formula C13H8ClF2NO3 B1607751 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene CAS No. 439095-66-6](/img/structure/B1607751.png)
1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene
Overview
Description
1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene is an organic compound with a complex structure that includes chlorine, fluorine, and nitro functional groups
Preparation Methods
The synthesis of 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the nitration of a chlorofluorobenzene derivative, followed by the introduction of the fluorobenzyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In organic chemistry, 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups allow for various modifications that can lead to the development of new compounds with desired properties.
Biology
Research into the biological activity of this compound and its derivatives is ongoing. Studies have indicated potential therapeutic applications due to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can lead to significant changes in cellular processes, including modulation of signal transduction pathways and alteration of gene expression.
Medicine
The pharmacological properties of this compound are being explored for drug development. Its derivatives may exhibit antibacterial, antifungal, or anticancer activities, warranting further investigation into their mechanisms of action and therapeutic efficacy .
Industry
This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials science.
Case Study 1: Synthesis of Novel Anticancer Agents
In a recent study, researchers synthesized derivatives of this compound to evaluate their anticancer properties. The study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents.
Another investigation focused on the biological activity of this compound's derivatives against bacterial pathogens. The derivatives displayed promising antibacterial activity, indicating their potential use in developing new antibiotics .
Mechanism of Action
The mechanism by which 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can include inhibition or activation of specific biochemical reactions, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the fluorobenzyloxy group, which may result in different chemical reactivity and applications.
1-Fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene:
1-Chloro-5-fluoro-2-(4-methoxybenzyloxy)-4-nitrobenzene: The methoxy group can lead to different reactivity and biological activity compared to the fluorobenzyloxy group.
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on the compound’s properties and applications.
Biological Activity
Overview
1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene (CAS Number: 439095-66-6) is an organic compound characterized by a complex structure that includes chlorine, fluorine, and nitro functional groups. This compound has garnered interest in both chemical synthesis and biological research due to its potential therapeutic applications and unique biological activity.
Property | Value |
---|---|
Molecular Formula | CHClFNO |
Molecular Weight | 299.7 g/mol |
Melting Point | 163-166 °C |
Boiling Point | 424.5 °C (predicted) |
Density | 1.452 g/cm³ (predicted) |
Synthesis
The synthesis of this compound typically involves multiple steps starting from simpler aromatic compounds. A common method includes the nitration of chlorofluorobenzene derivatives, followed by nucleophilic substitution to introduce the fluorobenzyloxy group. The reaction conditions often require strong acids or bases and elevated temperatures to optimize yield and purity .
The biological activity of this compound may involve interaction with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Signal Transduction Modulation : It may affect signal transduction pathways, influencing cellular responses.
- Gene Expression Alteration : The compound could modify gene expression patterns, impacting cell function.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Investigations into the anticancer potential of related nitroaromatic compounds suggest that they may induce apoptosis in cancer cells through oxidative stress mechanisms. The presence of nitro groups is often correlated with increased cytotoxicity against various cancer cell lines .
- Pharmacological Applications : The compound's derivatives are being explored for their potential use in drug development, particularly for targeting specific diseases due to their unique structural features that enhance biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
1-Chloro-2-fluoro-4-nitrobenzene | Lacks the fluorobenzyloxy group | Different reactivity |
1-Fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene | Contains a fluorine atom instead of chlorine | Varying antimicrobial properties |
1-Chloro-5-fluoro-2-(4-methoxybenzyloxy)-4-nitrobenzene | Methoxy group instead of fluorobenzyloxy | Altered pharmacokinetics and efficacy |
Properties
IUPAC Name |
1-chloro-5-fluoro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO3/c14-10-5-11(16)12(17(18)19)6-13(10)20-7-8-1-3-9(15)4-2-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPVMXVZFBGMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381373 | |
Record name | 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-66-6 | |
Record name | 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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